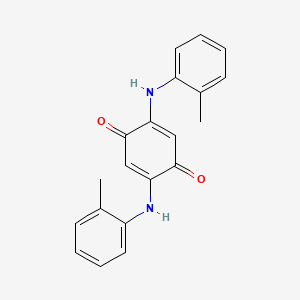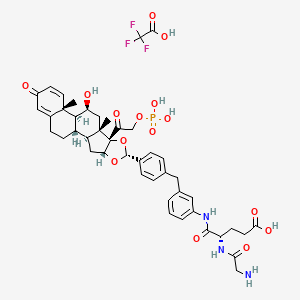
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. These intermediates are then further processed to create the final therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Enhances the efficacy and reduces the side effects of therapeutic agents.
Industry: Used in the production of antibody-drug conjugates for various therapeutic applications
Wirkmechanismus
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves its role as a cleavable linker. It facilitates the targeted delivery of drugs by binding to specific receptors on the surface of target cells. Once bound, the linker is cleaved, releasing the drug into the target cell. This process enhances the efficacy of the drug and reduces its side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: Another cleavable linker used in the synthesis of antibody-drug conjugates.
Other ADC Linkers: Various other linkers used in the synthesis of antibody-drug conjugates, each with unique properties and applications
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is unique due to its specific chemical structure, which allows for efficient cleavage and targeted drug delivery. Its design enhances the stability and efficacy of the final therapeutic agents .
Eigenschaften
Molekularformel |
C44H51F3N3O15P |
|---|---|
Molekulargewicht |
949.9 g/mol |
IUPAC-Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H50N3O13P.C2HF3O2/c1-40-15-14-28(46)18-26(40)10-11-29-30-19-34-42(33(48)22-56-59(53,54)55,41(30,2)20-32(47)37(29)40)58-39(57-34)25-8-6-23(7-9-25)16-24-4-3-5-27(17-24)44-38(52)31(12-13-36(50)51)45-35(49)21-43;3-2(4,5)1(6)7/h3-9,14-15,17-18,29-32,34,37,39,47H,10-13,16,19-22,43H2,1-2H3,(H,44,52)(H,45,49)(H,50,51)(H2,53,54,55);(H,6,7)/t29-,30-,31-,32-,34+,37+,39+,40-,41-,42+;/m0./s1 |
InChI-Schlüssel |
NOBUOSRJAGZZDD-JQUJFOOXSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


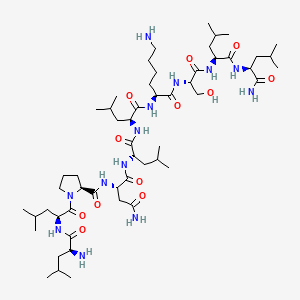
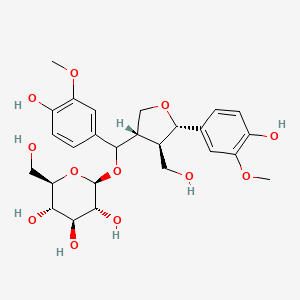

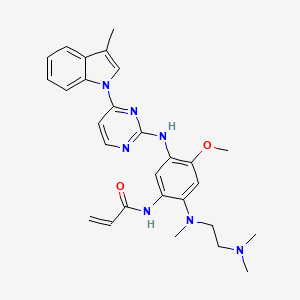
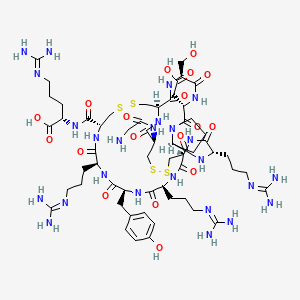


![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
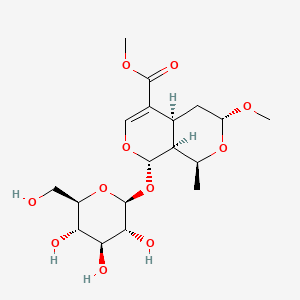
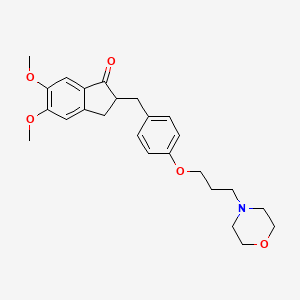
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
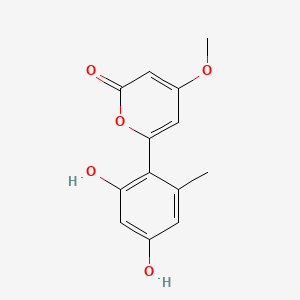
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
